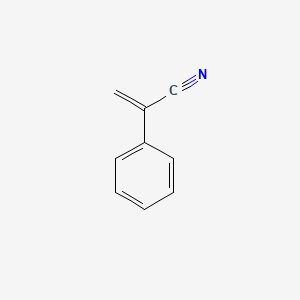

2-Phenylacrylonitrile

Cat. No. B1297842

M. Wt: 129.16 g/mol

InChI Key: RLFXJQPKMZNLMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04366170

Procedure details

Phenylacetonitrile (117 g, 1.0 mol), 37% formaldehyde solution 85 g, 1.0 mole of formaldehyde), ethanol (100 ml), and 40% benzyltrimethylammonium hydroxide (Triton B) (2 ml) were mixed in a 500 ml 3-necked round-bottomed glass flask equipped with a magnetic stirrer, water-cooled condenser and thermometer. A static atmosphere of argon was maintained throughout the course of the reaction. The reaction mixture was mixed and heated to reflux temperature whereupon the heat of reaction was sufficient to maintain the reaction without external heating. After ten minutes the mixture had formed two layers. It was cooled and the top layer containing mostly alcohol and water was separated. The lower viscous yellow layer was dissolved in acetone and charged to a distillation flask together with 0.1 g hydroquinone. Distillation under reduced pressure yielded 30 g of a water-white distillate boiling at 95°-100°/1.0 mm Hg (23 percent of theory). 1H NMR: (CDCl3, TMS), δ7.0 (S, 5H), 6.1, 5.85 (s, s, 2 H).

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C=O.[CH2:12](O)C.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>O>[C:1]1([C:7](=[CH2:12])[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

117 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC#N

|

|

Name

|

|

|

Quantity

|

85 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

|

Step Two

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A static atmosphere of argon was maintained throughout the course of the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was mixed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature whereupon the

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat of reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction without external heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After ten minutes the mixture had formed two layers

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The lower viscous yellow layer was dissolved in acetone

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

charged to a distillation flask together with 0.1 g hydroquinone

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 30 g of a water-white distillate boiling at 95°-100°/1.0 mm Hg (23 percent of theory)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)C(C#N)=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |